molecular formula C8H7F2NO2 B1463257 1-(1,1-Difluoroethyl)-2-nitrobenzene CAS No. 57554-57-1

1-(1,1-Difluoroethyl)-2-nitrobenzene

Cat. No.: B1463257
CAS No.: 57554-57-1
M. Wt: 187.14 g/mol
InChI Key: WAATWIWRTPMVAU-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-2-nitrobenzene is an organic compound characterized by the presence of a difluoroethyl group and a nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

1-(1,1-Difluoroethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in medicinal chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated compounds, in general, are of interest in drug design due to their unique pharmacokinetic properties. This compound derivatives may serve as lead compounds in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, where the presence of fluorine atoms imparts desirable properties such as increased stability and resistance to degradation.

Preparation Methods

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the selective introduction of the difluoroethyl group onto the aromatic ring.

Industrial production methods for this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carbonyl-containing products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-2-nitrobenzene and its derivatives involves interactions with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The nitro group, upon reduction to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

1-(1,1-Difluoroethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-(1,1-Difluoroethyl)-2-fluorobenzene: This compound lacks the nitro group, which significantly alters its reactivity and applications.

    1-Bromo-4-(1,1-difluoroethyl)benzene:

    2,2-Dichloro-1,1-difluoroethyl methyl ether: This compound contains a difluoroethyl group but is structurally different due to the presence of an ether linkage and chlorine atoms.

The uniqueness of this compound lies in the combination of the difluoroethyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5-7(6)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAATWIWRTPMVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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